Cas no 1073477-67-4 (1,1,1,7,7,7-hexafluoroheptan-4-amine)

1073477-67-4 structure
اسم المنتج:1,1,1,7,7,7-hexafluoroheptan-4-amine
كاس عدد:1073477-67-4
وسط:C7H11F6N
ميغاواط:223.159363031387
MDL:MFCD23801863
CID:4570376
PubChem ID:79954768
1,1,1,7,7,7-hexafluoroheptan-4-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-Heptanamine, 1,1,1,7,7,7-hexafluoro-
- 1,1,1,7,7,7-hexafluoroheptan-4-amine
-
- MDL: MFCD23801863
- نواة داخلي: 1S/C7H11F6N/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5H,1-4,14H2
- مفتاح Inchi: CMKLGIWQGMKWBL-UHFFFAOYSA-N
- ابتسامات: C(F)(F)(F)CCC(N)CCC(F)(F)F
1,1,1,7,7,7-hexafluoroheptan-4-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303497-1.0g |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-303497-1g |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 1g |
$1343.0 | 2023-09-06 | |
1PlusChem | 1P01B6LL-2.5g |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 2.5g |
$3314.00 | 2023-12-26 | |
1PlusChem | 1P01B6LL-50mg |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 50mg |
$448.00 | 2023-12-26 | |
Ambeed | A1089973-1g |
1,1,1,7,7,7-Hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 1g |
$970.0 | 2024-04-26 | |
Enamine | EN300-303497-0.05g |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 0.05g |
$312.0 | 2023-09-06 | |
Enamine | EN300-303497-0.25g |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 0.25g |
$666.0 | 2023-09-06 | |
Enamine | EN300-303497-5.0g |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 5.0g |
$3894.0 | 2023-02-26 | |
Enamine | EN300-303497-10g |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 10g |
$5774.0 | 2023-09-06 | |
1PlusChem | 1P01B6LL-500mg |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
1073477-67-4 | 95% | 500mg |
$1355.00 | 2023-12-26 |
1,1,1,7,7,7-hexafluoroheptan-4-amine الوثائق ذات الصلة
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1073477-67-4 (1,1,1,7,7,7-hexafluoroheptan-4-amine) منتجات ذات صلة
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1073477-67-4)1,1,1,7,7,7-hexafluoroheptan-4-amine

نقاء:99%
كمية:1g
الأسعار ($):873.0